Technical Guide: Synthesis of Dimethyl 3,5,6-trichloropyridin-2-yl Phosphate
Technical Guide: Synthesis of Dimethyl 3,5,6-trichloropyridin-2-yl Phosphate
Executive Summary
Target Molecule: Dimethyl 3,5,6-trichloropyridin-2-yl phosphate
Common Name: Fospirate (Torelle)
CAS Registry Number: 5598-52-7
Molecular Formula:
This technical guide details the laboratory-scale synthesis of dimethyl 3,5,6-trichloropyridin-2-yl phosphate. This compound belongs to the organophosphate class and functions as a broad-spectrum insecticide and anthelmintic agent. Unlike its structural analog Chlorpyrifos-methyl (which contains a P=S thiophosphate bond), this molecule features a P=O phosphate bond, generally conferring higher acute reactivity and acetylcholinesterase inhibition potential.
The synthesis described herein utilizes a nucleophilic substitution reaction between 3,5,6-trichloro-2-pyridinol (TCP) and dimethyl phosphorochloridate under basic conditions. This guide prioritizes high-purity isolation and strict safety protocols due to the neurotoxic nature of the product and the corrosivity of the phosphorylating agent.
Part 1: Retrosynthetic Analysis & Strategy
To design a robust synthesis, we must first deconstruct the target molecule. The strategic disconnection occurs at the phospho-ester linkage between the pyridinyl oxygen and the phosphorus atom.
Strategic Disconnection
The most efficient route involves the phosphorylation of the pyridinol oxygen. The pyridinol moiety is electron-deficient due to the three chlorine substituents, making the hydroxyl proton relatively acidic (
Retrosynthetic Scheme:
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Target: Dimethyl 3,5,6-trichloropyridin-2-yl phosphate
-
Disconnection: P–O–C(pyridine) bond.[1]
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Synthons:
-
Nucleophile: 3,5,6-trichloro-2-pyridinate anion (generated from TCP).
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Electrophile: Dimethyl phosphorochloridate (DMPCP).
-
Reaction Pathway Visualization
The following diagram illustrates the reaction logic and transition states.
Figure 1: Mechanistic pathway for the phosphorylation of TCP via
Part 2: Critical Reagents & Safety Profile
WARNING: This synthesis involves highly toxic organophosphates. All procedures must be conducted in a properly functioning fume hood.
| Reagent | Role | Key Hazard | Handling Precaution |
| 3,5,6-Trichloro-2-pyridinol (TCP) | Nucleophile | Irritant, Environmental Toxin | Avoid dust inhalation; toxic to aquatic life. |
| Dimethyl phosphorochloridate | Electrophile | High Toxicity , Corrosive | Moisture sensitive. Hydrolyzes to HCl. Wear butyl rubber gloves. |
| Sodium Hydroxide (aq) | Base | Corrosive | Use to generate the salt form of TCP in situ. |
| Dichloromethane (DCM) | Solvent | Carcinogen, Volatile | Standard organic solvent protocols. |
| Fospirate (Product) | Product | Cholinesterase Inhibitor | Treat as a potent neurotoxin. Double-glove. |
Part 3: Detailed Synthesis Protocol
Phase 1: Preparation of the Pyridinate Salt
The reaction requires the pyridinol to be in its anionic form to act as a sufficient nucleophile. While organic bases like triethylamine (TEA) can be used, the inorganic biphasic method (NaOH/Water/DCM) is often preferred for ease of workup and cost efficiency.
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Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a thermometer.
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Solvation: Charge the flask with 3,5,6-trichloro-2-pyridinol (0.1 mol, 19.8 g) and Dichloromethane (150 mL) .
-
Deprotonation: Cool the mixture to 0–5°C using an ice bath. Slowly add Sodium Hydroxide solution (0.11 mol, 4.4 g in 20 mL water) while stirring vigorously.
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Observation: The mixture may become slightly biphasic or cloudy as the sodium salt forms. Stir for 30 minutes to ensure complete deprotonation.
-
Phase 2: Phosphorylation
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Reagent Addition: Charge the addition funnel with Dimethyl phosphorochloridate (0.105 mol, 15.2 g) dissolved in 20 mL of DCM.
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Controlled Reaction: Dropwise add the chlorophosphate solution to the reaction flask over 45 minutes.
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Critical Control Point: Maintain internal temperature below 10°C . The reaction is exothermic. Higher temperatures promote hydrolysis of the chlorophosphate, lowering yield.
-
-
Completion: Once addition is complete, allow the reaction to warm to room temperature (20–25°C) and stir for an additional 2–3 hours.
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Validation: Monitor reaction progress via TLC (Silica gel, Hexane:Ethyl Acetate 80:20). The starting material (TCP) spot should disappear.
Phase 3: Workup and Purification
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Quench: Add 50 mL of cold water to the reaction mixture to quench any unreacted chlorophosphate.
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Phase Separation: Transfer the mixture to a separatory funnel. Collect the lower organic layer (DCM).
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Washing:
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Wash organic layer with 50 mL 5% NaOH (aq) to remove unreacted TCP.
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Wash with 50 mL 5% HCl (aq) to remove basic impurities.
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Wash with 50 mL saturated brine.
-
-
Drying: Dry the organic phase over anhydrous Magnesium Sulfate (
). Filter off the solids.[2] -
Concentration: Evaporate the solvent under reduced pressure (Rotovap) at <40°C to yield a crude off-white solid or viscous oil.
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Crystallization: Recrystallize the crude product from a mixture of Heptane/Toluene (9:1) . Heat to dissolve, then cool slowly to 4°C.
Part 4: Process Flow & Quality Control
The following diagram outlines the operational workflow, highlighting critical decision points and quality checks.
Figure 2: Operational workflow for the synthesis and purification of Fospirate.
Analytical Characterization Data
To validate the synthesis, compare the isolated product against these standard parameters:
| Parameter | Specification | Notes |
| Physical State | White Crystalline Solid | Crude may be oily; crystallization is essential. |
| Melting Point | 86–89°C | Sharp range indicates high purity [1]. |
| Refractive Index | Applicable if isolated as a supercooled liquid. | |
| Solubility | Soluble in DCM, Acetone, Xylene | Insoluble in water. |
| IR Spectrum | Strong band @ ~1280 | Distinguishes from P=S (which appears @ ~800-850 |
Part 5: Mechanistic Insight & Troubleshooting
Why this works (The "Why"):
The reaction proceeds via an
-
Nucleophilicity: The TCP anion is a "hard" nucleophile. The negative charge is delocalized onto the ring nitrogen and the oxygen. However, attack occurs preferentially at the oxygen due to the high affinity of phosphorus for oxygen (the P-O bond is thermodynamically very stable).
-
Electrophilicity: The phosphorus in dimethyl phosphorochloridate is highly electrophilic due to the electron-withdrawing effects of the double-bonded oxygen and the chlorine.
-
Leaving Group: Chloride (
) is an excellent leaving group, driving the reaction forward.
Common Pitfalls:
-
Low Yield: Usually caused by moisture in the solvent or reagents. The chlorophosphate hydrolyzes rapidly in water to form dimethyl phosphoric acid, which will not react with TCP. Solution: Dry DCM over molecular sieves before use.
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Oily Product: Presence of impurities (often unreacted chlorophosphate or bis-pyridyl byproducts). Solution: Ensure strict stoichiometry and perform the dilute NaOH wash rigorously.
References
-
Dow Chemical Co. (1966). Halopyridyl Phosphates and Phosphoramidates.[1][5] US Patent 3,244,586. United States Patent and Trademark Office.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21964, Fospirate. Retrieved January 29, 2026.
-
Rigterink, R. H., & Kenaga, E. E. (1966). Synthesis and insecticidal activity of some O,O-dialkyl O-3,5,6-trichloro-2-pyridyl phosphates and phosphorothioates. Journal of Agricultural and Food Chemistry, 14(3), 304–309.
Sources
- 1. Metabolism of O,O-dimethyl-O-(3,5,6-trichloro-2-pyridyl) phosphorothioate in sheep and rats and of 3,5,6-trichloro-2-pyridinol in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. chembk.com [chembk.com]
- 5. O-Ethyl O-(3,5,6-trichloro-2-pyridinyl) hydrogen phosphorothioate | C7H7Cl3NO3PS | CID 181829 - PubChem [pubchem.ncbi.nlm.nih.gov]
